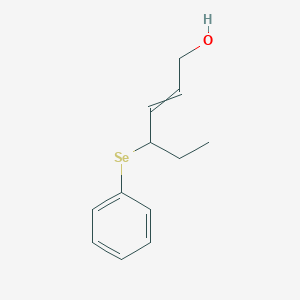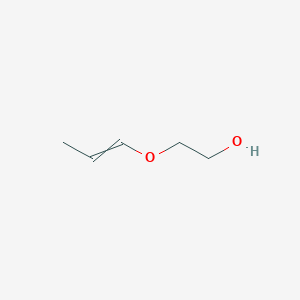
2-(1-Propenyloxy)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Propenyloxy)-ethanol is an organic compound with the molecular formula C5H10O2 It is a type of ether, specifically an allyl ether, which contains both an alkene and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(1-Propenyloxy)-ethanol can be synthesized through the isomerization of allyl ethers. One common method involves the use of ruthenium complexes as catalysts under solvent-free conditions. For example, the isomerization of allyl ethers to this compound can be achieved using [RuClH(CO)(PPh3)3] or [RuCl2(PPh3)3] as catalysts at a temperature of 120°C . The reaction is highly efficient, with nearly quantitative yields achieved under optimized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of homogeneous catalysis with soluble transition metal complexes is a common approach, allowing for precise control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propenyloxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated ethers.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Propenyloxy)-acetaldehyde or 2-(1-Propenyloxy)-acetic acid.
Reduction: Formation of 2-(1-Propenyloxy)-ethane.
Substitution: Formation of 2-(1-Halopropenyloxy)-ethanol.
Aplicaciones Científicas De Investigación
2-(1-Propenyloxy)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a reactive diluent in photopolymerizable systems.
Mecanismo De Acción
The mechanism of action of 2-(1-Propenyloxy)-ethanol involves its reactivity as an ether and an alcohol. The compound can participate in various chemical reactions through its alkene and hydroxyl groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, while the alkene can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Propenyloxy)-butanol: Similar in structure but with a longer carbon chain.
2-(1-Propenyloxy)-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Allyl ethers: A broader class of compounds that includes 2-(1-Propenyloxy)-ethanol.
Uniqueness
This compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
161014-94-4 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
2-prop-1-enoxyethanol |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 |
Clave InChI |
FSDGGBSMJHFROK-UHFFFAOYSA-N |
SMILES canónico |
CC=COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

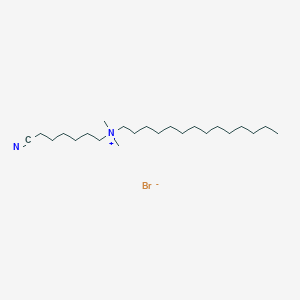
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
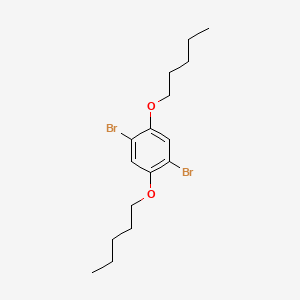



![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
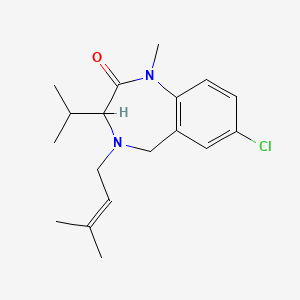
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
